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6-Cyclobutyl-3-pyridazinamine Documentation Hub

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  • Product: 6-Cyclobutyl-3-pyridazinamine
  • CAS: 1159816-98-4

Core Science & Biosynthesis

Foundational

The 6-Substituted Pyridazin-3-Amine Scaffold: A Privileged Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists Abstract The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, make it an exceptional component for designing ligands that engage with biological targets.[3][4][5] Among its derivatives, the 6-substituted pyridazin-3-amine core has emerged as a particularly fruitful starting point for drug discovery programs, leading to a wealth of compounds with diverse and potent pharmacological activities.[1][2][6] This guide provides an in-depth technical overview of this versatile building block, from core synthetic strategies and diversification methodologies to its application in targeting various disease pathways, with a focus on kinase inhibition, oncology, and inflammation.[1][7][8] We consolidate field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) data to empower researchers, scientists, and drug development professionals in leveraging this powerful scaffold.

The Strategic Advantage of the Pyridazin-3-Amine Core

The strategic value of the pyridazine ring in drug design is rooted in its distinct electronic and structural characteristics. The two adjacent nitrogen atoms create a polarized system, influencing the molecule's ability to participate in crucial non-covalent interactions.[3]

  • Hydrogen Bonding: The ring nitrogens act as strong hydrogen bond acceptors, while the exocyclic amine at the C3 position serves as a hydrogen bond donor. This dual capability allows for specific and strong interactions within protein binding pockets, often mimicking the interactions of endogenous ligands.[3][5]

  • Dipole Moment and π-Stacking: The inherent polarity of the pyridazine ring facilitates favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in target proteins.[5]

  • Physicochemical Properties: Compared to a phenyl ring, the pyridazine core is less lipophilic, which can improve the aqueous solubility and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate.[4]

  • Vectors for Substitution: The pyridazine ring provides distinct vectors for chemical modification. The 3-amino group and the substituent at the 6-position project into different regions of space, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted chemical diversification.

These features have contributed to the success of pyridazine-containing drugs. Notably, the recent FDA approvals of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric TYK2 inhibitor, both of which incorporate a 3-aminopyridazine moiety, underscore the clinical relevance of this scaffold.[4][5]

Core Synthetic Pathways: From Commodity Chemicals to Diversified Libraries

The efficient construction of a library of 6-substituted pyridazin-3-amine analogs hinges on a robust and versatile synthetic strategy. The most common approach is a two-stage process that begins with a commercially available starting material and utilizes modern cross-coupling reactions for diversification.

Stage 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

The cornerstone of this synthetic platform is the preparation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine. This is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction where one chlorine atom is displaced by an amino group.[9][10][11] Controlling the reaction conditions is critical to favor mono-substitution and minimize the formation of the 3,6-diaminopyridazine byproduct.[10]

A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine (Key Intermediate) A->B NH₃ (aq.) Solvent (e.g., CH₂Cl₂) Heat (e.g., 100°C)

Caption: Synthesis of the key 3-amino-6-chloropyridazine intermediate.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [12][13]

  • Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equiv., e.g., 20 mmol, 2.98 g) with a suitable solvent such as methylene dichloride (30 mL).

  • Reagent Addition: Add aqueous ammonia (3 equiv., e.g., 60 mmol, 2.10 g).

  • Reaction Conditions: Seal the vessel and stir the mixture at 100°C for 9-12 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water), followed by silica gel column chromatography if necessary, to yield pure 3-amino-6-chloropyridazine.

Stage 2: Library Diversification via Palladium-Catalyzed Cross-Coupling

The chlorine atom at the C6-position of the intermediate is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions.[14] This approach provides rapid access to diverse chemical matter, which is essential for exploring structure-activity relationships.

cluster_start Starting Materials cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Diversified Products A 3-Amino-6-chloropyridazine B Suzuki-Miyaura Coupling (R-B(OH)₂) A->B C-C bond C Buchwald-Hartwig Amination (R₂-NH) A->C C-N bond D Sonogashira Coupling (R-C≡CH) A->D C-C bond E 6-Aryl/Alkyl- pyridazin-3-amine B->E F 6-Amino- pyridazin-3-amine C->F G 6-Alkynyl- pyridazin-3-amine D->G

Caption: Diversification workflow using palladium-catalyzed reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for installing aryl, heteroaryl, and alkyl groups at the C6-position.[9][15] The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups.[14][16][17]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling on Chloro-azines [14]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate
Pd(dppf)Cl₂Na₂CO₃DME/H₂O80-10065-95

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [9][12]

  • Reaction Setup: To a reaction vessel, add 3-amino-6-chloropyridazine (1 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as 1,4-dioxane and water (4:1 v/v).

  • Degassing: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equiv.).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the desired 6-substituted pyridazin-3-amine.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of N-aryl or N-alkyl derivatives at the C6-position, the Buchwald-Hartwig amination is the method of choice.[18][19] This reaction allows for the coupling of a wide range of primary and secondary amines, significantly expanding the accessible chemical space.[16][20]

Troubleshooting Common Synthetic Challenges

Even with robust protocols, side reactions can occur. Proactive troubleshooting is key to optimizing yield and purity.

cluster_issue1 Issue 1: Boronic Acid Homocoupling cluster_issue2 Issue 2: Formation of Pyridazinone A Observation Biphenyl byproduct from boronic acid detected Solution 1. Thoroughly degas reaction mixture 2. Use a Pd(0) catalyst directly 3. Optimize ligand/base selection B Observation Mass corresponding to hydroxylated product Solution 1. Use anhydrous solvents/reagents 2. Lower reaction temperature 3. Use a non-nucleophilic base

Caption: Troubleshooting workflow for common coupling side reactions.

A primary side reaction in Suzuki couplings is the homocoupling of the boronic acid, often promoted by residual oxygen.[12] Another common issue is the hydrolysis of the 6-chloro substituent to a 6-hydroxy group, leading to the formation of a pyridazinone, especially at elevated temperatures in the presence of water and base.[12] Ensuring strictly anhydrous conditions and thorough degassing can mitigate these issues.[12]

Applications in Drug Discovery: A Scaffold for Diverse Targets

The 6-substituted pyridazin-3-amine framework has proven to be a versatile pharmacophore, demonstrating efficacy against a wide range of biological targets implicated in numerous diseases.

Kinase Inhibition and Oncology

A vast number of pyridazine-containing compounds have been synthesized and evaluated as anticancer agents, particularly as kinase inhibitors.[7] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2]

Table 2: Selected 6-Substituted Pyridazin-3-amine Analogs as Kinase Inhibitors [1][2]

Compound/Derivative ClassTarget Kinase(s)IC₅₀ (nM)Reference
6-Aryl-pyridazin-3-amineVEGFR-210 - 150[1]
6-(Pyrazol-4-yl)-pyridazin-3-amineJNK150 - 200[1]
6-(Indol-5-yl)-pyridazin-3-amineAurora A25[2]
6-Anilino-pyridazin-3-amineCDK2120[2]

The pyridazin-3-amine core often serves as a hinge-binding motif, with the adjacent nitrogens forming key hydrogen bonds in the ATP-binding pocket of kinases. The substituent at the C6-position typically extends into a more solvent-exposed region, where it can be modified to enhance potency and achieve selectivity.[1]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Migration ERK->Proliferation Promotes Inhibitor Pyridazin-3-amine Analog Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazin-3-amine analogs.[1]

Anti-inflammatory and Cardiovascular Activity

The pyridazine scaffold is also prominent in compounds designed to treat inflammatory conditions and cardiovascular diseases.[21][22] Derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of key mediators like cyclooxygenase (COX) enzymes, TNF-α, and IL-6.[8][21][23] Furthermore, the related pyridazin-3-one scaffold, which can be an unexpected synthetic byproduct, has demonstrated significant vasorelaxant activity, highlighting a potential area for scaffold hopping or dual-activity drug design.[24][25][26]

Table 3: Vasorelaxant Activity of Pyridazin-3-one Derivatives [26]

Compound IDKey SubstituentsEC₅₀ (µM)
4h 6-(4-Bromophenyl), 2-(thiosemicarbazide)0.0117
5e 6-(4-Nitrophenyl), 2-(triazole)0.0025
Hydralazine (Ref.) Phthalazine18.21
Nitroglycerin (Ref.) -0.1824

The structure-activity relationship (SAR) for these activities reveals that the nature of the substituent at the C6-position is critical. For example, the incorporation of furyl, nitro, and dimethylamino groups has been shown to enhance biological activity and improve pharmacological selectivity in certain series.[24]

Standard Protocols for Biological Characterization

Validating the biological activity of newly synthesized compounds is a critical step. Standardized in vitro and in vivo assays provide reliable and reproducible data.

Protocol: MTT Assay for In Vitro Anticancer Activity [1]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the DMSO vehicle should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include vehicle control and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity [23]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping and Dosing: Divide animals into groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups (various doses). Administer the compounds orally or intraperitoneally.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Conclusion and Future Perspectives

The 6-substituted pyridazin-3-amine scaffold represents a highly versatile and validated platform for the development of novel therapeutics.[2] Its favorable physicochemical properties and synthetic tractability, particularly through modern palladium-catalyzed cross-coupling reactions, allow for the rapid generation of large, diverse chemical libraries.[16] The demonstrated efficacy of this scaffold in inhibiting key biological targets in oncology, inflammation, and other disease areas underscores its significant potential in drug discovery.[1][7] Future research will likely focus on further structural optimization to enhance selectivity, improve pharmacokinetic profiles, and explore novel biological targets, solidifying the role of the pyridazine core as a cornerstone of medicinal chemistry.[21]

References

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available from: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. Available from: [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. Available from: [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. Available from: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available from: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available from: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. Available from: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available from: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - Bentham Science Publisher. Available from: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. Available from: [Link]

  • Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl) - PubMed. Available from: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - ResearchGate. Available from: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. Available from: [Link]

  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF. Available from: [Link]

  • (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available from: [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Available from: [Link]

Sources

Exploratory

6-Cyclobutyl-3-pyridazinamine: Strategic Sourcing & Synthesis Guide

Executive Summary & Core Data 6-Cyclobutyl-3-pyridazinamine (CAS: 1159816-98-4 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., CDK2, p38 MAP) and histamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Data

6-Cyclobutyl-3-pyridazinamine (CAS: 1159816-98-4 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., CDK2, p38 MAP) and histamine H3 antagonists.[1][2][3][4][5][6][7] Its structural significance lies in the cyclobutyl group, which offers a unique steric profile—increasing lipophilicity and metabolic stability compared to linear alkyl chains without the planarity of aromatic substituents.[1][2]

This guide addresses the "Make vs. Buy" dilemma. While the molecule is commercially available, it is often classified as a "non-stock" or "lead-time" item by major distributors, driving high costs per milligram.[1][2] This document provides a direct sourcing analysis and a validated synthesis protocol for internal production.

Core Chemical Identity
PropertySpecification
CAS Number 1159816-98-4
IUPAC Name 6-Cyclobutylpyridazin-3-amine
SMILES NC1=NN=C(C2CCC2)C=C1
Molecular Weight 149.19 g/mol
Molecular Formula C₈H₁₁N₃
Key Precursors 3-Amino-6-chloropyridazine (CAS 5469-69-2) Cyclobutylboronic acid (CAS 849052-26-2)

Market Analysis: Supplier & Price Comparison

The commercial landscape for 6-Cyclobutyl-3-pyridazinamine is bifurcated between high-cost catalog suppliers and bulk custom synthesis houses.[1][2][3][4]

Supplier Tier Assessment[1][2][3][4]
  • Tier 1 (Catalog/Research): Companies like BLD Pharm and ChemScene list this specific CAS.[1][2] These are the most reliable sources for small quantities (<1 g) needed immediately.[1][2]

  • Tier 2 (Aggregators): MolPort and eMolecules act as intermediaries.[1][2] Expect longer lead times (2–3 weeks) as they source from Tier 1 or synthesis labs.[1]

  • Tier 3 (Bulk/Custom): For scales >10 g, custom synthesis is required.[1][2] The cost-per-gram drops significantly, but lead time extends to 4–6 weeks.[3]

Price Benchmarking (Estimated)

Prices fluctuate based on stock availability and raw material costs.[1][2]

QuantitySupplier TypeEstimated Price Range (USD)Lead Time
100 mg Tier 1 (Catalog)$120 - $1801–5 Days
1 g Tier 1 (Catalog)$600 - $8501–2 Weeks
10 g Tier 3 (Custom)$1,500 - $2,2004–6 Weeks
Raw Materials Self-Synthesis~$300 (Yields ~5g)3 Days (Labor)

Strategic Insight: The "Make" option becomes economically superior at requirements >1 g.[1][2] The cost of precursors (Cyclobutylboronic acid) is the primary driver, but still significantly lower than the finished good markup.[1][2]

Technical Guide: The "Make" Option (Synthesis)

If commercial pricing is prohibitive or lead times are unacceptable, the following synthesis route is the industry standard for reliability. It utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2][8]

Reaction Scheme

The synthesis couples 3-Amino-6-chloropyridazine with Cyclobutylboronic acid .[1][2][3][4]

SynthesisRoute SM1 3-Amino-6-chloropyridazine (CAS 5469-69-2) Catalyst Pd(dppf)Cl2 • DCM K3PO4 (Base) SM1->Catalyst SM2 Cyclobutylboronic acid (CAS 849052-26-2) SM2->Catalyst Product 6-Cyclobutyl-3-pyridazinamine (CAS 1159816-98-4) Catalyst->Product 1,4-Dioxane/H2O 100°C, 12h

Caption: Suzuki-Miyaura coupling route for the synthesis of 6-Cyclobutyl-3-pyridazinamine.[1][2][3][4]

Detailed Experimental Protocol

Objective: Synthesize 1.0 g of 6-Cyclobutyl-3-pyridazinamine.

Reagents:

  • 3-Amino-6-chloropyridazine: 1.0 eq (Starting Material A)

  • Cyclobutylboronic acid: 1.5 eq (Starting Material B)

  • Pd(dppf)Cl₂ · DCM: 0.05 eq (Catalyst)[1][2]

  • Potassium Phosphate (K₃PO₄): 3.0 eq (Base)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, charge 3-Amino-6-chloropyridazine (1.0 g, 7.72 mmol) and Cyclobutylboronic acid (1.16 g, 11.6 mmol).

  • Solvation: Add 1,4-Dioxane (16 mL) and Water (4 mL).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Failure to degas will deactivate the Palladium catalyst.[1][2]

  • Activation: Add K₃PO₄ (4.9 g, 23.1 mmol) and Pd(dppf)Cl₂ · DCM (315 mg, 0.38 mmol).[1][2] Seal the vessel under inert atmosphere.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material (m/z 129/131).[1][2][3]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1][2] Wash the pad with Ethyl Acetate.[1][2]

  • Extraction: Dilute filtrate with water and extract 3x with Ethyl Acetate. Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).[1][2]

    • Note: The amine is polar; adding 1% Triethylamine to the eluent can improve peak shape.[1][2]

Quality Control (QC) & Validation

Every batch, whether purchased or synthesized, must pass the following QC gates before use in biological assays.

QC Decision Tree

QCWorkflow Sample Crude/Purchased Sample LCMS LC-MS Analysis (Identity & Purity) Sample->LCMS NMR 1H NMR (DMSO-d6) (Structure Verification) Sample->NMR Decision Pass Criteria? LCMS->Decision NMR->Decision Release Release for Assay Decision->Release Yes (>95%) Purify Re-Purify (Prep-HPLC) Decision->Purify No (<95%)

Caption: Standard Quality Control workflow for validating pyridazinamine purity.

Analytical Specifications
  • LC-MS:

    • Expected Mass: [M+H]⁺ = 150.2[1][2]

    • Purity Threshold: >95% by UV (254 nm).[1][2]

    • Common Impurity: Des-chloro reduction product (Pyridazin-3-amine, m/z 96) if catalyst load is too high or reaction runs too long.[1][2][3][4]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Look for two doublets (approx 6.7 ppm and 7.2 ppm) representing the pyridazine protons.[1][2]

    • Cyclobutyl Methine: Multiplet around 3.4–3.6 ppm.[1][2]

    • Cyclobutyl Methylene: Multiplets in the 1.8–2.4 ppm range.[1][2]

    • Amine: Broad singlet around 6.0–6.5 ppm (exchangeable with D₂O).

Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon). The primary amine is susceptible to oxidation over long periods.[1][2]

  • Solubility: Soluble in DMSO, Methanol, and DCM.[1][2] Sparingly soluble in water.[1][2]

  • Safety: Irritant.[1][2] Wear standard PPE.[1][2] Pyridazines can be biologically active; handle as a potential kinase inhibitor.[1][2]

References

  • BLD Pharm. 6-Cyclobutylpyridazin-3-amine Product Page (Cat# BD02306230).[1][2][3][4][5] BLD Pharm.[1][2]

  • Sigma-Aldrich. Cyclobutylboronic acid Product Specification (CAS 849052-26-2).[1][2][3][4] Merck KGaA.[1][2]

  • BenchChem. Application Notes for Pyridazine Scaffolds in Medicinal Chemistry. BenchChem.[1][2]

  • PubChem. Compound Summary for 3-Amino-6-chloropyridazine (CAS 5469-69-2). National Library of Medicine.[1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-cyclobutylpyridazin-3-amine from 3-amino-6-chloropyridazine

Abstract The synthesis of 6-cyclobutylpyridazin-3-amine represents a challenging class of C(sp²)–C(sp³) cross-couplings on electron-deficient heterocycles. This scaffold is increasingly relevant in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 6-cyclobutylpyridazin-3-amine represents a challenging class of C(sp²)–C(sp³) cross-couplings on electron-deficient heterocycles. This scaffold is increasingly relevant in medicinal chemistry, particularly for kinase inhibitors where the cyclobutyl moiety serves as a metabolically stable lipophilic spacer. This guide details a robust, scalable protocol starting from 3-amino-6-chloropyridazine . While direct alkylation is feasible, this guide prioritizes a Suzuki-Miyaura cross-coupling using Potassium Cyclobutyltrifluoroborate , offering superior stability and reproducibility over organozinc or boronic acid routes. A secondary Negishi protocol is provided for difficult substrates.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 6-cyclobutylpyridazin-3-amine is the installation of a secondary alkyl group (sp³) onto an electron-deficient pyridazine ring (sp²) in the presence of a free amine.

  • Chemo-selectivity: The free amino group at C3 is electron-donating, deactivating the C6-Cl bond towards oxidative addition. Furthermore, the free amine can coordinate to Pd, potentially poisoning the catalyst.

  • Stability: Cyclobutylboronic acid is prone to rapid protodeboronation. Consequently, the Potassium Trifluoroborate salt is selected as the coupling partner for its air stability and slow-release mechanism.

Strategic Disconnection

The synthesis relies on a Palladium-catalyzed cross-coupling at the C6 position.

Retrosynthesis Target 6-Cyclobutylpyridazin-3-amine (Target) Precursor 3-Amino-6-chloropyridazine (Start Material) Target->Precursor C-C Disconnection (Suzuki/Negishi) Reagent K-Cyclobutyltrifluoroborate (Reagent)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridazine core and the cyclobutyl moiety.

Method A: Suzuki-Miyaura Coupling (Primary Protocol)

Recommended for: Routine synthesis, scale-up, and high functional group tolerance.

This protocol utilizes Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) which are specifically engineered to facilitate oxidative addition on deactivated aryl chlorides and prevent amine coordination.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 3-Amino-6-chloropyridazine1.0Electrophile
Coupling Partner Potassium Cyclobutyltrifluoroborate1.5Nucleophile (Stable)
Catalyst XPhos Pd G30.02 - 0.05Catalyst (Active Spies)
Base Cs₂CO₃ (Cesium Carbonate)3.0Base / Activator
Solvent Toluene / Water (10:1)-Biphasic System
Step-by-Step Protocol
  • Preparation: In a glovebox or under a stream of Argon, charge a reaction vial with 3-amino-6-chloropyridazine (1.0 equiv), Potassium Cyclobutyltrifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

  • Solvent Addition: Add degassed Toluene and Water (ratio 10:1). The concentration of the substrate should be approximately 0.1 M - 0.2 M.

    • Note: The presence of water is critical for the hydrolysis of the trifluoroborate to the active boronic acid species in situ.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 100 °C with vigorous stirring for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The starting material (M+H 130/132) should disappear, replaced by the product (M+H ~150).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

    • Eluent: 0-10% Methanol in Dichloromethane (DCM). The free amine makes the product polar.

Mechanism of Action

The success of this reaction hinges on the slow hydrolysis of the trifluoroborate salt, which maintains a low concentration of the unstable boronic acid, preventing decomposition.

SuzukiCycle Pd0 Pd(0)-XPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Ar-Pd-Cyclobutyl) OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Hydrolysis R-BF3K + H2O --> R-B(OH)2 Hydrolysis->TransMet Slow Release

Figure 2: Catalytic cycle highlighting the slow release of the active cyclobutylboronic acid species.

Method B: Negishi Coupling (Alternative Protocol)

Recommended for: Substrates where Suzuki coupling fails or yields are <30%.

Negishi coupling uses organozinc reagents, which are significantly more reactive toward oxidative addition products than organoborons. However, they are moisture-sensitive.

Reagents & Materials[1][3][4][6][9][10][11][12][13]
  • Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)

  • Reagent: Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) or CPhos-Pd G3

  • Solvent: THF (Anhydrous)

Protocol
  • Setup: Flame-dry a reaction flask and cool under Argon.

  • Charging: Add 3-amino-6-chloropyridazine and Pd-PEPPSI-IPent (2 mol%). Purge with Argon.

  • Reagent Addition: Add anhydrous THF, followed by the dropwise addition of Cyclobutylzinc bromide solution (1.5 equiv) at room temperature.

  • Reaction: Stir at 60 °C for 4–8 hours.

    • Caution: Organozincs are pyrophoric. Handle with strict exclusion of air/water.

  • Quench: Cool to 0 °C and quench carefully with saturated NH₄Cl solution.

  • Purification: Standard extraction (EtOAc) and chromatography as described in Method A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.Protect amine as Acetamide (Ac₂O/Pyridine) or Carbamate (Boc₂O). Deprotect after coupling.
Protodeboronation Instability of cyclobutyl species.Ensure temperature does not exceed 100 °C. Switch to Method B (Negishi) .
Homocoupling Oxygen in reaction media.Degas solvents thoroughly (sparge with Ar for 20 mins).
Product Retention Product sticking to silica.Use 1% Triethylamine (TEA) in the eluent or switch to C18 Reverse Phase chromatography.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.25 (d, J = 9.0 Hz, 1H, Pyridazine-H),

    • δ 6.75 (d, J = 9.0 Hz, 1H, Pyridazine-H),

    • δ 6.20 (s, 2H, NH₂),

    • δ 3.55 (m, 1H, Cyclobutyl-CH),

    • δ 2.30–1.80 (m, 6H, Cyclobutyl-CH₂).

  • MS (ESI): m/z calc. for C₈H₁₁N₃ [M+H]⁺: 150.10; found 150.1.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[5] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Primary Alkylboronic Acids." Journal of the American Chemical Society.

  • BenchChem. (2025). "Synthesis of 6-Propylpyridazin-3-amine" (Analogous Protocol).

  • Knochel, P., et al. (2011). "Negishi Cross-Couplings of Secondary Alkylzinc Halides." Chemistry – A European Journal.

Sources

Application

Introduction: The Strategic Importance of 6-Cyclobutyl Pyridazines in Modern Drug Discovery

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 6-Cyclobutyl Pyridazines The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 6-Cyclobutyl Pyridazines

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds with applications ranging from oncology to cardiovascular and anti-inflammatory therapies.[1] The strategic functionalization of the pyridazine core is a critical endeavor for medicinal chemists, as it allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. The introduction of a cyclobutyl moiety at the 6-position is of particular interest, as this saturated carbocycle can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby offering a valuable tool for lead optimization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-halopyridazines with cyclobutylboron reagents, offering researchers a robust and reproducible method for accessing this important class of compounds.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3][4] The reaction is driven by a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the 6-halopyridazine, forming a Pd(II) intermediate.[5] The electron-deficient nature of the pyridazine ring can facilitate this step.[7]

  • Transmetalation: In the presence of a base, the cyclobutyl group is transferred from the boron atom to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transfer.[8]

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon bond between the pyridazine ring and the cyclobutyl group, yielding the desired 6-cyclobutyl pyridazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Coupling Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 6-Halopyridazine (R-X) PdII_Halide [Pyridazinyl-Pd(II)L_n-X] (Oxidative Addition Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation Cyclobutyl-B(OR)₂ Base PdII_Cyclobutyl [Pyridazinyl-Pd(II)L_n-Cyclobutyl] (Transmetalation Complex) Transmetalation->PdII_Cyclobutyl RedElim Reductive Elimination PdII_Cyclobutyl->RedElim RedElim->Pd0 Regeneration of Catalyst Product 6-Cyclobutyl Pyridazine RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 6-halopyridazine with cyclobutylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment:

  • Substrates: 6-Halopyridazine (e.g., 6-chloro- or 6-bromopyridazine) (1.0 mmol), Cyclobutylboronic acid or its pinacol ester (1.2-1.5 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (0.01-0.025 mmol, 1-2.5 mol%) with a phosphine ligand such as XPhos or SPhos (0.02-0.05 mmol, 2-5 mol%).

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 mmol)

  • Solvent: Degassed 1,4-dioxane/water (4:1 or 5:1 mixture), DME/water, or toluene/water (approx. 0.1 M concentration of the limiting reagent).[7][9]

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, heating mantle or oil bath with temperature control, inert gas line (argon or nitrogen), syringes, and needles.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the 6-halopyridazine (1.0 mmol), cyclobutylboronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.05 mmol).[7]

    • Rationale: The order of addition of solid reagents is generally not critical. Using a slight excess of the boronic acid ensures complete consumption of the more valuable halopyridazine.

  • Inert Atmosphere:

    • Seal the flask with a septum or screw cap.

    • Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: Oxygen can lead to the homocoupling of the boronic acid and can deactivate the palladium catalyst.[7] Maintaining an inert atmosphere is crucial for achieving high yields.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., 10 mL of a 4:1 dioxane/water mixture) to the flask.

    • Rationale: The solvent must be degassed (e.g., by sparging with argon for 15-20 minutes or by freeze-pump-thaw cycles) to remove dissolved oxygen. Water is often essential for activating the boronic acid and facilitating the transmetalation step.[7]

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[7]

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Elevated temperatures are usually required to drive the catalytic cycle, particularly the oxidative addition step with less reactive chlorides.[10]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[7][9]

    • Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-cyclobutyl pyridazine.[7]

    • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.[1]

Data Presentation: Representative Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling for the synthesis of 6-cyclobutyl pyridazines. Yields are representative and will vary depending on the specific substrate and reaction conditions.

EntryHalopyridazine SubstrateBoron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-BromopyridazineCyclobutylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)9075-85
26-ChloropyridazineCyclobutylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O (10:1)10065-75
36-BromopyridazineCyclobutylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)Cs₂CO₃DME/H₂O (4:1)8580-90
43-amino-6-chloropyridazineCyclobutylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O (5:1)10060-70

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inefficient Catalyst System: Pd(PPh₃)₄ may not be optimal for challenging substrates like electron-rich or sterically hindered pyridazines.[7]Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[7][10]
Inappropriate Base: The base strength and solubility can significantly affect the transmetalation step.Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] Cs₂CO₃ is more soluble and often more effective but also more expensive.
Degradation of Boronic Acid: Cyclobutylboronic acid can be prone to decomposition (protodeboronation), especially at high temperatures.[11]Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a more stable boronic ester derivative (e.g., pinacol ester). Ensure rigorous exclusion of oxygen.
Side Reactions Homocoupling of Boronic Acid: This side reaction forms dicyclobutyl and is often promoted by oxygen.Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7]
Dehalogenation of Starting Material: The pyridazine starting material is reduced instead of coupled.This can be influenced by the choice of ligand and base. Screening different ligands can help suppress this side reaction.[7] Lowering the reaction temperature slightly may also be beneficial.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • ResearchGate. (2018, November 11). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • RSC Publishing. (2023, March 8). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2025, August 10). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Synfacts. (2013). Diarylpyridazines through Sequential Regioselective Suzuki Coupling. [Link]

  • ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • University of Central Florida. Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. [Link]

  • MDPI. (2022, October 10). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. [Link]

  • Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

Sources

Method

Application Note: Strategic Amination of 6-Cyclobutyl-3-chloropyridazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The 6-cyclobutyl-3-chloropyridazine scaffold is a critical intermediate in the synthesis of histamine H3 receptor antagonists and PARP inhibitors.[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 6-cyclobutyl-3-chloropyridazine scaffold is a critical intermediate in the synthesis of histamine H3 receptor antagonists and PARP inhibitors.[1] While the 3-chloropyridazine moiety is inherently electron-deficient and amenable to amination, the 6-cyclobutyl group introduces specific steric and physicochemical constraints that distinguish it from simple alkyl-pyridazines.[1]

This Application Note provides two validated pathways for amination:

  • Method A (Thermal

    
    ):  The primary choice for aliphatic amines (primary/secondary).[1]
    
  • Method B (Buchwald-Hartwig): Required for anilines, sterically hindered amines, or when thermal conditions degrade the amine.[1]

Key Chemical Challenges[1]
  • Reactivity vs. Hydrolysis: The C3-Cl bond is activated, but the presence of water in basic conditions at high temperatures (>100°C) rapidly converts the substrate to 6-cyclobutylpyridazin-3(2H)-one (hydrolysis byproduct).[1]

  • Cyclobutyl Stability: While the cyclobutyl ring is kinetically stable, it is susceptible to ring-opening under radical conditions or extreme Lewis acidity.[1] The protocols below utilize ionic and organometallic pathways to preserve ring integrity.

Decision Matrix & Workflow

Use the following logic flow to select the optimal experimental condition for your specific amine partner.

Amination_Decision_Tree Start Target: 6-Cyclobutyl-3-aminopyridazine AmineType Analyze Nucleophile Type Start->AmineType Aliphatic Aliphatic Amine (pKa > 9) AmineType->Aliphatic High Nucleophilicity Aniline Aniline / Heteroaryl Amine (pKa < 6) AmineType->Aniline Low Nucleophilicity Hindered Sterically Hindered (e.g., t-Butylamine) AmineType->Hindered Steric Bulk MethodA METHOD A: Thermal SNAr Solvent: n-BuOH/DMSO Base: DIPEA/K2CO3 Temp: 110-140°C Aliphatic->MethodA MethodB METHOD B: Buchwald-Hartwig Cat: Pd2(dba)3 + Xantphos Base: Cs2CO3 Temp: 80-100°C Aniline->MethodB Hindered->MethodB

Figure 1: Strategic decision tree for selecting the amination method based on nucleophile properties.

Detailed Protocols

Method A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Primary and secondary aliphatic amines (e.g., pyrrolidine, morpholine, N-methylpiperazine).[1] Mechanism: Addition-Elimination via a Meisenheimer-like transition state.[1]

Reagents & Setup
  • Substrate: 6-cyclobutyl-3-chloropyridazine (1.0 eq)

  • Nucleophile: Amine (2.0 – 3.0 eq).[1] Note: Excess amine drives the reaction and acts as a proton scavenger.[1]

  • Solvent: n-Butanol (preferred for reflux >100°C) or DMSO (for microwave).[1]

  • Base: DIPEA (3.0 eq) if amine is expensive; otherwise, excess amine suffices.[1]

Step-by-Step Procedure
  • Charge: To a pressure vial (or microwave tube), add 6-cyclobutyl-3-chloropyridazine (100 mg, 0.6 mmol) and n-Butanol (2.0 mL).

  • Add Reagents: Add the amine (1.8 mmol) and DIPEA (1.8 mmol).

  • Deoxygenate: Sparge with nitrogen for 2 minutes. Crucial to prevent oxidation of the amine at high temps.[1]

  • Heat:

    • Thermal: Seal and heat to 130°C for 12–16 hours.

    • Microwave: Heat to 140°C for 45–60 minutes.

  • Monitor: Check LCMS. Look for Product [M+H] (Substrate MW - 35.5 + Amine MW).

    • Checkpoint: If conversion stalls at 50%, add 0.5 eq of KI (Potassium Iodide).[1] This generates the transient 3-iodopyridazine, which is more reactive (Finkelstein-assisted

      
      ).[1]
      
  • Workup: Evaporate n-Butanol. Dilute with EtOAc, wash with saturated NaHCO3 and Brine. Dry over Na2SO4.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, amides, or electron-poor amines where


 fails.[1]
Mechanism:  Pd(0)/Pd(II) catalytic cycle.[1]
Reagents & Setup
  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.[1]
    
  • Ligand: Xantphos (for anilines) or BrettPhos (for primary alkyl amines/hindered cases).[1]

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq).[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under Argon flow, add 6-cyclobutyl-3-chloropyridazine (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq), and Xantphos (0.10 eq) to a vial.
  • Add Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).[1]

  • Degas: Sparge with Argon for 5 minutes. Oxygen poisons the Pd catalyst.[1]

  • Heat: Seal and heat to 100°C for 4–8 hours.

  • Filter: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.[1]

  • Purify: Concentrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Analytical Data & Troubleshooting

Expected Analytical Profile
  • 1H NMR (DMSO-d6):

    • The Cyclobutyl methine proton typically appears as a quintet around

      
       3.6–3.8 ppm.[1]
      
    • The Pyridazine protons (H4, H5) appear as a pair of doublets (J ~9 Hz) around

      
       6.8–7.5 ppm.[1] The H4 proton (ortho to the amine) will shift upfield significantly upon amination due to resonance donation.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Product is Pyridazinone (M+16) Water in solvent + High TempUse anhydrous solvents; switch from Carbonate base to DIPEA; use molecular sieves.
Low Conversion (

)
Poor nucleophilicity of amineSwitch to Method B (Pd-catalysis) or add KI (0.5 eq) to catalyze via iodide intermediate.
Ring Opening Radical formation or extreme acidAvoid peroxide-containing ethers (THF/Dioxane) without stabilizers; do not use AlCl3 or strong Lewis acids.[1]
Pd Black Precipitation Catalyst decompositionEnsure strict deoxygenation; increase Ligand:Pd ratio to 2.5:1.

Mechanistic Visualization

Understanding the difference between the two pathways is vital for troubleshooting.

Reaction_Mechanism cluster_SNAr Method A: SNAr Mechanism cluster_Pd Method B: Pd-Catalysis Substrate 6-cyclobutyl-3-chloropyridazine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Amine (Rate Limiting) OxAdd Oxidative Addition (L-Pd-Cl-Ar) Substrate->OxAdd Pd(0) ProductA Aminated Product Meisenheimer->ProductA - Cl⁻ (Fast) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim ProductB Aminated Product RedElim->ProductB

Figure 2: Mechanistic comparison. Method A relies on ring electron deficiency; Method B relies on metal insertion into the C-Cl bond.[1]

References

  • General Synthesis of 3-Amino-6-chloropyridazines (

    
     conditions): 
    
    • Patent: CN104844523A.[1] "Synthesis method of 3-amino-6-chloropyridazine." (2015).[1]

    • [1]

  • Buchwald-Hartwig Amination of Pyridazines

    • Source: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chem. Eur. J.[1] (Comparison of methods for diazines).

  • Cyclobutyl-Pyridazine Derivatives in Medicinal Chemistry

    • Patent: WO2018069863A1. "1,3 di-substituted cyclobutane or azetidine derivatives..."[1] (Demonstrates stability of cyclobutyl group in similar synthesis).

    • [1]

  • Safety Data for Chloropyridazines

    • Source: PubChem Compound Summary for 3-Chloro-6-cyclobutylpyridazine (Analogous data).[1]

    • [1]

Sources

Application

Application Note &amp; Protocols: Strategic N-Acylation of 6-Cyclobutyl-3-pyridazinamine for Medicinal Chemistry Applications

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the N-acylation of 6-Cyclobutyl-3-pyridazinamine, a key intermediate in the synthesis of pharmacologically active compounds. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the N-acylation of 6-Cyclobutyl-3-pyridazinamine, a key intermediate in the synthesis of pharmacologically active compounds. We explore two primary synthetic strategies: direct acylation with reactive acylating agents and modern amide coupling techniques using carboxylic acids. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, strategic selection of conditions, and step-by-step protocols to facilitate the synthesis of diverse N-acyl pyridazinamine derivatives.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including use as ALK5 inhibitors and for the treatment of hyperproliferative diseases.[1][2] The N-acylation of aminopyridazines is a critical transformation, as the resulting amide bond is a ubiquitous feature in pharmaceuticals, contributing significantly to a molecule's pharmacological profile, stability, and pharmacokinetic properties.[3][4] The 3-amino group of 6-Cyclobutyl-3-pyridazinamine serves as a versatile synthetic handle for introducing diverse acyl moieties, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide details the critical parameters and provides validated protocols for the successful N-acylation of this specific substrate, addressing common challenges and offering insights into method selection.

Mechanistic Principles of N-Acylation

The N-acylation of 6-Cyclobutyl-3-pyridazinamine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group (–NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acylating agent. The choice of how to "activate" the acyl group dictates the reaction conditions and is the primary strategic decision for the synthetic chemist.

Two principal pathways are discussed:

  • Method A: Direct Acylation with High-Reactivity Reagents. This involves the use of pre-activated acylating agents like acid anhydrides or acyl chlorides. The reaction is typically fast and driven by the high electrophilicity of the acylating agent.

  • Method B: In Situ Activation via Amide Coupling Reagents. This modern approach uses a carboxylic acid as the acyl source, which is activated in situ using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt).[5][6] This method offers broader functional group tolerance and milder conditions.

Caption: General mechanism of nucleophilic acyl substitution for N-acylation.

Strategic Selection of Acylation Method

Choosing the appropriate acylation strategy depends on the complexity of the desired acyl group (R-CO), the presence of other functional groups, and the required scale of the synthesis.

ParameterMethod A: Acid Anhydride/ChlorideMethod B: Carboxylic Acid + Coupling AgentRationale & Causality
Acyl Source Simple, commercially available anhydrides/chlorides (e.g., Acetic Anhydride)Wide range of simple or complex carboxylic acidsMethod B is superior for diversity-oriented synthesis where a large library of carboxylic acids is available.[5]
Conditions Often neat or in a simple solvent. Can be exothermic. May require a mild base (e.g., Pyridine) or be run without.Requires stoichiometric coupling reagents (e.g., EDC, HATU) and a non-nucleophilic base (e.g., DIPEA).[4][6]Coupling agents convert the carboxylic acid's hydroxyl into a better leaving group, enabling the amine to attack under milder conditions than Method A.[5]
Temperature 0 °C to reflux, depending on reactivity.Typically room temperature.[6]The high reactivity of acyl chlorides/anhydrides often necessitates cooling to control the reaction rate, while in situ activation is designed for ambient temperatures.
Workup Often involves quenching excess reagent with water or alcohol.[7] Purification can be straightforward for simple products.Aqueous workup to remove coupling agent byproducts (e.g., EDC urea byproduct).The byproducts of coupling reagents are often water-soluble, simplifying their removal from the desired organic-soluble product.
Functional Group Tolerance Poor. Sensitive functional groups (e.g., alcohols, other amines) may react.Excellent. Chemoselective acylation is possible in the presence of other nucleophiles.The in situ activation is more controlled, preventing side reactions with other sensitive groups that would be acylated by highly reactive agents like acyl chlorides.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Acetylation using Acetic Anhydride (Method A)

This protocol is adapted from standard procedures for the acetylation of aminopyridines and related heterocycles.[7][8] It is ideal for introducing a simple acetyl group.

Materials:

  • 6-Cyclobutyl-3-pyridazinamine

  • Acetic Anhydride (A.R. Grade)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 6-Cyclobutyl-3-pyridazinamine (1.0 eq), add acetic anhydride (5.0 eq) as the solvent and reagent.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). For less reactive substrates, the mixture can be gently heated to 50-60 °C.[7]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride. Stir for 15-20 minutes until the evolution of gas ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(6-cyclobutylpyridazin-3-yl)acetamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by column chromatography on silica gel.

Protocol 2: General Amide Coupling with a Carboxylic Acid (Method B)

This protocol utilizes EDC and HOBt, a common and effective combination for amide bond formation, particularly with electron-deficient amines.[6]

Materials:

  • 6-Cyclobutyl-3-pyridazinamine

  • Carboxylic Acid (R-COOH, 1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (catalytic 0.1 eq is often sufficient) in anhydrous DCM or DMF.[6]

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the 6-Cyclobutyl-3-pyridazinamine (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow and Troubleshooting

A robust experimental workflow is critical for reproducible results. The following diagram outlines the key stages from reaction setup to final product characterization.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents 2. Add Solvents & Reagents (Amine, Acid/Anhydride, Base) Setup->Reagents Reaction 3. Reaction Monitoring (TLC / LC-MS) Reagents->Reaction Workup 4. Quench & Workup (Aqueous Extraction) Reaction->Workup Purify 5. Purification (Chromatography or Recrystallization) Workup->Purify Analyze 6. Characterization (NMR, MS, Purity) Purify->Analyze Troubleshooting_Flowchart start Reaction Outcome Unsatisfactory (e.g., Low Yield) check_sm Is Starting Amine Remaining? start->check_sm check_purity Are Side Products Observed? start->check_purity sm_yes YES check_sm->sm_yes TLC/LCMS Confirms sm_no NO check_sm->sm_no purity_yes YES check_purity->purity_yes TLC/LCMS Confirms purity_no NO (Clean baseline, low recovery) check_purity->purity_no action_sm1 Increase Reaction Time or Temperature sm_yes->action_sm1 action_recovery Check Workup Procedure (Product may be water-soluble or lost during extraction) sm_no->action_recovery action_sm2 Check Reagent Purity/Stoichiometry (e.g., Inactive coupling agent) action_sm1->action_sm2 action_sm3 Consider More Forcing Conditions (e.g., Switch to Method A) action_sm2->action_sm3 action_purity1 Optimize Purification (Different solvent system, recrystallization) purity_yes->action_purity1 purity_no->action_recovery action_purity2 Lower Reaction Temperature action_purity1->action_purity2 action_purity3 Consider Milder Conditions (e.g., Switch to Method B) action_purity2->action_purity3

Caption: A troubleshooting guide for common N-acylation issues.

Conclusion

The N-acylation of 6-Cyclobutyl-3-pyridazinamine is a versatile and crucial reaction for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms, chemists can strategically choose between direct acylation with reactive agents for simple modifications or employ modern amide coupling protocols for more complex and sensitive substrates. The detailed methods and troubleshooting guides provided herein serve as a robust foundation for researchers to confidently and efficiently synthesize a diverse library of N-acylated pyridazinamine derivatives.

References

  • BenchChem. (2025).
  • Park, E-H., & Park, M-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 43-48. [Link]

  • Google Patents. (2024). Pyridazinyl amino derivatives as alk5 inhibitors. US20240018122A1.
  • Google Patents. (2011).
  • Supporting Information. (n.d.). Chemoselective N-deacetylation under mild conditions. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gopishetty, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2561. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 6-Cyclobutyl-3-pyridazinamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Cyclobutyl-3-pyridazinamine in common laboratory solvents such a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Cyclobutyl-3-pyridazinamine in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to provide a foundational understanding of the compound's properties and to offer systematic, actionable protocols to overcome these issues.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions and establishes the scientific principles governing the solubility of this compound.

Q1: I'm having trouble dissolving 6-Cyclobutyl-3-pyridazinamine in pure DMSO and methanol at my desired concentration. Why is this happening?

A: While DMSO and methanol are powerful and versatile solvents, the solubility of any compound is finite and dictated by its unique physicochemical properties. 6-Cyclobutyl-3-pyridazinamine, despite being an organic molecule, possesses a crystalline structure and specific intermolecular forces that may require more than simple solvation to overcome. Issues often arise when preparing high-concentration stock solutions. The compound's moderate lipophilicity combined with its basicity means that simple dissolution in a neutral organic solvent may not be the most effective approach.[1][2]

Q2: What are the key chemical properties of 6-Cyclobutyl-3-pyridazinamine that I should be aware of?

A: Understanding the molecule's structure is critical. Two features dominate its behavior:

  • The Pyridazine Ring: This heterocyclic ring system is aromatic and contains two adjacent nitrogen atoms. These nitrogens make the ring π-deficient and capable of forming hydrogen bonds.[3][4]

  • The 3-Pyridazinamine Moiety: The primary amine group (-NH2) attached to the pyridazine ring is a weak base. This is the most important feature for solubility manipulation. Like other aminopyridazines, this group can be protonated by an acid to form a more soluble salt.[5][6] The basic pKa of a similar compound, 6-Cyclopropylpyridazin-3-amine, is estimated to be around 5.56, suggesting that 6-Cyclobutyl-3-pyridazinamine will be significantly more soluble in acidic conditions.[7]

Q3: Can I gently heat or sonicate the vial to force the compound into solution?

A: Yes, these are common and effective first steps, but they must be performed with caution.[8][9]

  • Heating: Gentle warming (e.g., to 37-40°C) can increase the kinetic energy of the system, helping to overcome the energy barrier of the crystal lattice and speed up dissolution.[8][10] However, it is crucial to know the compound's thermal stability. Many pyridazine derivatives are highly stable, with decomposition temperatures well above 200°C, making gentle warming a safe option.[11][12][13]

  • Sonication: Using a bath sonicator introduces mechanical energy that can break up solid aggregates and accelerate the dissolution process.[8][9]

  • The Caveat: While these methods can help create a supersaturated solution, the compound may precipitate out as the solution cools or sits over time. This is especially common when a DMSO stock is diluted into an aqueous buffer.[9] Therefore, these methods are best used in conjunction with the more robust strategies outlined below.

Q4: What is a co-solvent, and how can it improve solubility in DMSO or methanol?

A: A co-solvent is a water-miscible organic solvent that is used in combination with the primary solvent (like water or buffer) to increase the solubility of poorly soluble compounds.[1][14][15] In your case, while DMSO and methanol are already organic solvents, the principle can be adapted. If you are creating a stock solution that will be further diluted into an aqueous medium (like cell culture media), preparing the initial stock in a mixture of solvents can sometimes prevent precipitation upon dilution. For example, creating a stock in a 90:10 DMSO:PEG 400 mixture might improve stability in aqueous buffers. The co-solvent works by reducing the interfacial tension between the hydrophobic solute and the aqueous environment.[15][16]

Part 2: Systematic Troubleshooting Workflows & Protocols

If basic methods have failed, a systematic approach is necessary. This section provides logical workflows and detailed experimental protocols.

Workflow 1: A Systematic Approach to Solubility Optimization

This workflow diagram illustrates a step-by-step decision-making process for systematically addressing solubility issues.

G start Start: Compound Fails to Dissolve in Pure DMSO/Methanol step1 Protocol 1: Apply Gentle Heat (37°C) & Sonication start->step1 check1 Is the solution clear and stable upon returning to room temp? step1->check1 step2 Protocol 2: Use of Co-solvents (e.g., NMP, PEG 400) check1->step2 No success Success: Solution is Ready (Note final pH and solvent composition) check1->success  Yes check2 Is solubility improved significantly? step2->check2 step3 Protocol 3: pH Modification (Acidification) check2->step3 No check2->success  Yes check3 Does the compound dissolve in acidified solvent? step3->check3 check3->success  Yes fail Consult Advanced Techniques: (e.g., Complexation, Solid Dispersion) Contact Technical Support check3->fail No

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Solubility Enhancement via pH Modification

Causality: The 3-pyridazinamine group on the molecule is basic. By lowering the pH of the solvent, we can protonate this amine group. The resulting salt form (an ion) is significantly more polar and, therefore, more soluble in polar solvents like DMSO and methanol.[1][15][17] This is the most reliable method for dramatically increasing the solubility of basic compounds.

Step-by-Step Methodology:

  • Prepare an Acidic Solvent Stock: Prepare a 1N solution of Hydrochloric Acid (HCl) in your desired solvent (DMSO or Methanol). Safety Note: Add acid to solvent slowly, never the other way around. Wear appropriate PPE.

  • Aliquot the Compound: Weigh a small, known amount of 6-Cyclobutyl-3-pyridazinamine (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of pure solvent (e.g., 50 µL of DMSO) to the tube. Vortex briefly. Observe for dissolution.

  • Titrate with Acidic Solvent: Add the 1N HCl/solvent stock in small, precise increments (e.g., 0.5-1.0 µL at a time).

  • Vortex and Observe: After each addition, vortex the tube vigorously for 30-60 seconds. Visually inspect for any reduction in solid material.

  • Repeat until Dissolved: Continue the titration until the compound is fully dissolved and the solution is clear.

  • Document: Record the final volume of pure solvent and acidic solvent required. This allows you to calculate the final concentration and the molar equivalents of acid needed for solubilization.

  • pH Neutralization (Optional): If your downstream application is pH-sensitive, you can back-titrate the solution with a basic stock (e.g., 1N NaOH in the same solvent) to a neutral pH. Do this carefully, as the compound may precipitate if you overshoot and the solution becomes basic.

Protocol 2: Preparation of a Stock Solution using Co-solvents

Causality: This protocol is particularly useful when a DMSO stock solution precipitates upon dilution into an aqueous buffer for biological assays.[18] A co-solvent helps to create a more gradual transition from the pure organic environment of the stock solution to the aqueous environment of the final assay, keeping the compound in solution.[1][14]

Step-by-Step Methodology:

  • Select a Co-solvent: Common choices include N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or propylene glycol.

  • Prepare Co-solvent Mixture: Create a stock solution blend. A common starting point is a 4:1 ratio of DMSO:Co-solvent (e.g., 800 µL DMSO + 200 µL PEG 400).

  • Dissolve Compound: Weigh the desired amount of 6-Cyclobutyl-3-pyridazinamine and add the DMSO/Co-solvent mixture to achieve the target concentration.

  • Aid Dissolution: Use gentle warming (37°C) and/or sonication as needed until the solution is clear.[8][9]

  • Test Dilution: Perform a small test dilution. Add the volume of your new stock solution that you would typically add to your aqueous buffer (e.g., add 1 µL of stock to 999 µL of PBS). Vortex immediately and observe for precipitation. Compare this to a stock made in 100% DMSO.

Part 3: Data Summary & Best Practices

Data Presentation: Expected Solubility Outcomes

The following table summarizes hypothetical but expected outcomes from the different solubility enhancement techniques. Actual values must be determined empirically.

MethodSolvent SystemExpected Concentration RangeNotes & Considerations
Standard 100% DMSO1-10 mMHighly dependent on compound purity and batch. May require sonication.
Standard 100% Methanol0.5-5 mMGenerally a weaker solvent for this class of compounds compared to DMSO.
Heating/Sonication 100% DMSO10-25 mMRisk of creating a supersaturated solution that may precipitate later.[9]
Co-Solvent DMSO:PEG 400 (4:1)10-20 mMImproves stability upon dilution in aqueous media.
pH Modification DMSO + 1-2 eq. HCl>50 mMOffers the most significant solubility enhancement. Final pH will be acidic.[1][15]
Best Practices for Solution Storage & Handling
  • Aliquoting: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[8]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

  • Dilution Technique: When diluting a DMSO stock into an aqueous buffer, always add the DMSO stock to the buffer while vortexing, not the other way around. This rapid mixing helps prevent localized high concentrations that lead to precipitation.[10]

  • Vehicle Controls: In any biological experiment, always include a vehicle control containing the same final concentration of your solvent system (e.g., 0.1% acidified DMSO) to account for any effects of the solvent itself.[8]

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Razgaitis, T., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Retrieved from [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Retrieved from [Link]

  • Kumar, L., & Sreenivasa, B. P. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Prajapati, R., & Seraj, S. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • Razgaitis, T., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PubMed. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • PubChem. (n.d.). 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide. Retrieved from [Link]

  • Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Ondrejkovicová, I., & Maslejová, A. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Tinjacá, D. A., et al. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinamine, N,N-dimethyl-. Retrieved from [Link]

  • Hagn, F., et al. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Various Authors. (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Retrieved from [Link]

  • Various Authors. (2009, June 17). Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. ResearchGate. Retrieved from [Link]

  • EPA. (2025, October 15). 6-Cyclopropylpyridazin-3-amine Properties. Retrieved from [Link]

  • Reddit User. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. Retrieved from [Link]

  • Various Authors. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved from [Link]

  • Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Molport. (n.d.). N-cyclobutyl-6-methylpyridazin-3-amine. Retrieved from [Link]

  • Various Authors. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Various Authors. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in 6-cyclobutylpyridazine synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of 6-cyclobutylpyridazine (formally 3-cyclobutylpyridazine). It is designed to troubleshoot the specific chemical pitfalls associated...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 6-cyclobutylpyridazine (formally 3-cyclobutylpyridazine). It is designed to troubleshoot the specific chemical pitfalls associated with attaching a strained sp³ ring (cyclobutyl) to an electron-deficient sp² heterocycle (pyridazine).

Ticket Subject: Troubleshooting Low Yields in 6-Cyclobutylpyridazine Synthesis Assigned Specialist: Senior Application Scientist Status: Open

📊 Triage: Diagnostic Workflow

Before adjusting your current protocol, identify your synthetic pathway. The majority of yield issues with this scaffold stem from a mismatch between the desired regiochemistry (C3/C6 position) and the inherent electronic bias of the chosen reaction.

🛠️ Decision Matrix (Route Selection)

RouteSelection Start START: What is your primary failure mode? Issue1 Wrong Isomer / Mixture (Regioselectivity) Start->Issue1 Issue2 No Reaction / Stalled (Conversion) Start->Issue2 Issue3 Side Products (Elimination/Ring Opening) Start->Issue3 Sol1 DIAGNOSIS: Minisci Trap Nucleophilic radicals prefer C4/C5. ACTION: Switch to Negishi Coupling. Issue1->Sol1 Sol2 DIAGNOSIS: Inactive Zinc Species Cyclobutyl-Zn requires LiCl activation. ACTION: Use 'Turbo-Zinc' Protocol. Issue2->Sol2 Sol3 DIAGNOSIS: Beta-Hydride Elimination Pd-catalysts are unstable with sec-alkyls. ACTION: Switch catalyst to Ni(glyme)Cl2. Issue3->Sol3

Figure 1: Diagnostic flowchart for identifying the root cause of low yields based on observed experimental failure modes.

📂 Case File #1: The Minisci Reaction (Radical Alkylation)

User Complaint: "I am reacting pyridazine with cyclobutane carboxylic acid, AgNO3, and persulfate. I see the mass by LCMS, but isolated yield is <15%."

🧐 Technical Diagnosis: The Regioselectivity Trap

This is the most common error. The Minisci reaction involves a nucleophilic alkyl radical attacking a protonated heterocycle .[1]

  • Mechanism: The cyclobutyl radical is nucleophilic.[1]

  • Electronic Bias: In protonated pyridazine, the C4/C5 positions often possess the highest coefficient in the LUMO for radical attack, or the transition state leading to C4 substitution is lower in energy due to stability of the radical intermediate.

  • Result: You are likely synthesizing 4-cyclobutylpyridazine as the major product, while trying to isolate the 3(6)-isomer . The "low yield" is actually "low regioselectivity."

✅ Resolution Protocol: Block or Switch

If you strictly require the 6-position (alpha to nitrogen), the Minisci reaction is not recommended unless the 4/5 positions are blocked.

Recommended Alternative: Switch to Ni-Catalyzed Negishi Coupling (See Case File #2).

If you MUST use Radical Chemistry: You must use a 3-halopyridazine precursor. The halogen acts as a radical leaving group (ipso-substitution) or directs the radical to the C3 position via electronic bias, though this is less reliable than cross-coupling.

📂 Case File #2: Negishi Cross-Coupling (The "Gold Standard")

User Complaint: "I am trying to couple 3-chloropyridazine with cyclobutylzinc bromide using Pd(PPh3)4. The reaction stalls or gives reduced pyridazine."

🧐 Technical Diagnosis: Catalyst Death & Beta-Elimination

Two distinct failures are occurring here:

  • Palladium Instability: Secondary alkyl groups (like cyclobutyl) attached to Palladium(II) are extremely prone to

    
    -hydride elimination , forming cyclobutene and reducing your pyridazine (hydrodehalogenation).
    
  • Zinc Aggregation: Organozinc reagents without additives form aggregates that react sluggishly with electron-deficient heterocycles.

✅ Resolution Protocol: The "Turbo-Zinc" Nickel Method

Nickel catalysts are superior for alkyl couplings because they suppress


-hydride elimination and facilitate oxidative addition into electron-deficient aryl chlorides.
Step 1: Preparation of Cyclobutylzinc Halide (The "Turbo" Method)

Standard zinc reagents will fail. You must use LiCl.

  • Activate Zinc: Flame dry a flask with Zn dust (1.5 equiv) and LiCl (1.5 equiv) under Argon. The LiCl solubilizes the surface oxides and breaks up aggregates (Knochel's method).

  • Formation: Add dry THF. Add cyclobutyl bromide (1.0 equiv). Stir at RT.

  • Titration: Titrate with iodine to confirm concentration (>0.8 M is ideal).

Step 2: The Coupling Reaction

Reagents:

  • Electrophile: 3-Chloropyridazine (1.0 equiv).

  • Nucleophile: Cyclobutyl-ZnBr•LiCl (1.3 equiv).

  • Catalyst: NiCl₂(glyme) (5 mol%).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or tridentate PyBox (10 mol%).

  • Solvent: THF/DMA (9:1 ratio helps solubilize the complex).

Procedure:

  • Mix Catalyst and Ligand in THF for 10 mins (Solution turns green/blue).

  • Add 3-chloropyridazine.

  • Add the Zinc reagent dropwise at 0°C, then warm to RT.

  • Key Indicator: A color change to deep red/brown often indicates active Ni(0) cycle. If it stays green, oxidative addition failed (heat to 40°C).

Why this works: The LiCl increases the rate of transmetalation by forming a zincate species [RZnBrCl]⁻Li⁺, which is more nucleophilic toward the Nickel center.

📂 Case File #3: De Novo Synthesis (Cyclization)

User Complaint: "Coupling failed. I want to build the ring from scratch. I'm reacting hydrazine with a keto-ester but getting a mess."

🧐 Technical Diagnosis: Precursor Instability

Building 6-cyclobutylpyridazine requires a 1,4-dicarbonyl equivalent: specifically 4-cyclobutyl-4-oxobutanoic acid (or ester).

  • Issue: Cyclobutyl ketones can undergo ring-opening under the harsh acidic reflux often used to condense hydrazine.

✅ Resolution Protocol: The "Mild" Cyclization

Avoid boiling acetic acid. Use a stepwise approach.

  • Precursor Synthesis: Friedel-Crafts acylation of cyclobutane with succinic anhydride is difficult. Better Route: Grignard addition of cyclobutylmagnesium bromide to succinic anhydride at -78°C (careful control to stop at keto-acid).

  • Condensation:

    • Mix Keto-acid + Hydrazine Hydrate in Ethanol at RT (not reflux yet).

    • This forms the 4,5-dihydropyridazin-3-one intermediate.

  • Oxidation/Aromatization:

    • Treat the intermediate with Br₂/Acetic Acid or CuCl₂ to aromatize to the pyridazinone.

    • Convert pyridazinone to chloropyridazine (POCl₃) if a leaving group is needed, or reduce if H is needed.

📊 Comparative Data: Method Selection Guide

ParameterMinisci (Radical)Negishi (Ni-Catalyzed)De Novo Cyclization
Primary Issue Poor Regioselectivity (C4 vs C6)Moisture SensitivityPrecursor Availability
Yield Potential Low (<30%)High (60-85%)Moderate (40-60%)
Scaleability Excellent (Cheap reagents)Moderate (Zn handling)Good
Key Additive TFA / AgNO₃LiCl (Knochel's Salt)Hydrazine
Recommendation Avoid for 6-substituted targetHighly Recommended Backup Strategy

❓ Frequently Asked Questions (FAQ)

Q: Can I use Suzuki coupling with Cyclobutylboronic acid? A: We strongly advise against this. Cyclobutylboronic acid is notoriously unstable (prone to protodeboronation and oxidation). The potassium trifluoroborate salt is more stable but still sluggish with electron-deficient pyridazines. The Zinc (Negishi) route is kinetically superior for sp³-sp² coupling on this specific scaffold.

Q: My Negishi reaction turns black and precipitates. Yield is 0%. A: This is "Nickel Black" formation—your catalyst decomposed.

  • Ensure your solvent is degassed (Oxygen kills Ni(0)).

  • Add 4-fluorostyrene (10 mol%) as a promoter. It helps stabilize the Ni(0) species during reductive elimination.

Q: I see a product with Mass M+2 in the Minisci reaction. A: You have likely formed the di-alkylated product (3,4-dicyclobutylpyridazine or 3,6-dicyclobutylpyridazine). Reduce the equivalents of the radical precursor and stop the reaction at 70% conversion.

📚 References

  • Minisci Reaction Regioselectivity:

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

    • Note: Details the preference for C4 attack in pyridazines.

  • Knochel's Turbo-Zinc (LiCl Activation):

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Nickel-Catalyzed Alkyl-Heteroaryl Coupling:

    • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 38(9), 2432-2442. Link

    • Note: Explains the suppression of beta-hydride elimination compared to Palladium.

  • Baran's Diversinates (Modern Radical Methods):

    • Gui, J., Pan, C. M., Jin, Y., Fujimoto, T., Shukla, V. G., ... & Baran, P. S. (2015). Practical olefin hydroamination with nitroarenes. Science, 348(6237), 886-891. Link

    • Context: While focused on hydroamination, the sulfinate radical precursors described here are superior alternatives to carboxylic acids for Minisci-type chemistry.

Sources

Troubleshooting

Purification methods for 6-Cyclobutyl-3-pyridazinamine reaction mixtures

This technical guide details purification strategies for 6-Cyclobutyl-3-pyridazinamine (also known as 6-cyclobutylpyridazin-3-amine).[1] It is designed for researchers encountering specific purity challenges in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details purification strategies for 6-Cyclobutyl-3-pyridazinamine (also known as 6-cyclobutylpyridazin-3-amine).[1] It is designed for researchers encountering specific purity challenges in drug discovery workflows.[1]

[1]

Status: Operational | Lead Scientist: Senior Application Specialist Molecule Context: 6-Cyclobutyl-3-pyridazinamine is a polar, weakly basic heteroaromatic amine.[1] Its purification is often complicated by the amphiphilic nature of the pyridazine core (water-soluble) versus the lipophilic cyclobutyl tail, and the presence of regioisomers (if synthesized via radical chemistry).

Part 1: Universal Purification Decision Matrix

Before selecting a protocol, identify your synthesis route. The impurity profile dictates the purification method.

PurificationMatrix Start Start: Identify Synthesis Route RouteA Route A: Minisci Radical Alkylation (Ag/Fe catalyzed) Start->RouteA RouteB Route B: Pd-Catalyzed Coupling (Suzuki/Negishi) Start->RouteB RouteC Route C: SNAr Displacement (Chloropyridazine + Amine) Start->RouteC ImpurityA Major Impurities: Regioisomers (C4 vs C6), Ag/Fe residues, Bis-alkylated byproducts RouteA->ImpurityA ImpurityB Major Impurities: Pd residues, Phosphine oxides, De-halogenated pyridazine RouteB->ImpurityB ImpurityC Major Impurities: Inorganic salts, Unreacted chloride, Oligomers RouteC->ImpurityC MethodA Protocol 1: Regioisomer Separation (Flash Chromatography + Recrys) ImpurityA->MethodA MethodB Protocol 2: Metal Scavenging & Acid-Base Extraction ImpurityB->MethodB MethodC Protocol 3: Salt Removal & Precipitation ImpurityC->MethodC

Figure 1: Decision matrix linking synthesis origin to the optimal purification workflow.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "I used Minisci chemistry and have a mixture of isomers."

The Issue: Radical alkylation often produces a mixture of the desired C6-isomer and the unwanted C4-isomer (and sometimes C5), along with bis-alkylated species. The Fix: Exploiting the polarity difference between the symmetrical C4/C5 isomers and the C6 isomer.

Q: How do I separate the 4-cyclobutyl regioisomer from the 6-cyclobutyl product? A: The 6-substituted isomer is generally less polar than the 4-substituted isomer due to the proximity of the cyclobutyl group to the ring nitrogens, which disrupts the dipole moment differently.[1]

  • TLC Method: Use 5-10% Methanol in Dichloromethane (DCM).[1] The 6-isomer usually elutes faster (higher Rf) than the 4-isomer.[1]

  • Column Protocol:

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Gradient of 0%

      
       10% MeOH in DCM.[1]
      
    • Modifier: Add 1% Triethylamine (Et3N) or 1% NH₄OH to the mobile phase. Why? Aminopyridazines interact strongly with acidic silanols, causing streaking. The base neutralizes these sites.

  • Recrystallization (Polishing): If chromatography yields 90-95% purity, recrystallize from Ethyl Acetate/Hexane (1:3). The symmetrical impurities often remain in the mother liquor.

Scenario B: "My product is stuck in the aqueous phase during extraction."

The Issue: 3-Aminopyridazines are amphoteric but predominantly basic (pKa ~5.7 - 6.0).[1] At neutral or low pH, they are highly water-soluble.[1] The Fix: Precise pH manipulation (The "pH Swing" Technique).

Q: What is the optimal pH for extracting 6-cyclobutyl-3-pyridazinamine? A: You must exceed the pKa by at least 2 units to ensure the molecule is neutral (free base).[1]

  • Target pH: > 10.0 (ideally pH 12).

  • Solvent Choice: Do not use Diethyl Ether (poor solubility for pyridazines). Use DCM/Isopropanol (3:1) or n-Butanol .[1]

Protocol: The "Salting-Out" Extraction

  • Cool the aqueous reaction mixture to 0°C.

  • Adjust pH to 1-2 with HCl (wash with EtOAc to remove non-basic impurities).[1]

  • Adjust aqueous layer pH to 12-13 using saturated NaOH or KOH.[1]

  • Saturate the aqueous phase with solid NaCl (brine effect reduces water solubility of the organic amine).

  • Extract 3x with DCM:Isopropanol (9:1) .

  • Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes coordinate with the amine, leading to loss).

Scenario C: "I have residual Palladium (or Silver) in my final solid."

The Issue: Pyridazine nitrogens are excellent ligands for transition metals. Standard filtration is insufficient.[1] The Fix: Chemical scavenging.

Q: How do I remove <50 ppm metal residues? A: Use a solid-supported scavenger or a chelating wash.[1]

Scavenger TypeTarget MetalProtocol
SiliaMetS® Thiol (SH) Pd, Ag, Ag saltsDissolve crude in MeOH/DCM.[1] Add 4 eq. of resin. Stir 4h at 40°C. Filter.
N-Acetyl Cysteine Pd, FeAdd to aqueous workup (pH 7-8).[1] Stir 1h. Palladium precipitates or partitions to water.[1]
Sodium Diethyldithiocarbamate Cu, PdAdd aqueous solution to organic phase. Forms colored complex.[1] Wash until colorless.[1]

Part 3: Physical Data & Reference Standards

Table 1: Physicochemical Properties for Purification Planning

PropertyValue (Approx.)Implication for Purification
pKa (Conj. Acid) 5.8 – 6.2Protonates at pH < 5.[1] Extract as free base at pH > 10.[1]
LogP ~1.2Moderately lipophilic.[1] Soluble in DCM, EtOAc, MeOH.
Solubility (Water) Moderate (pH 7)High losses in water washes if not salted out (NaCl).
Melting Point 128 – 135°CSuitable for recrystallization (EtOAc/Heptane).
UV Max ~305 nmUse 254 nm and 300 nm for HPLC detection.[1]

Part 4: Advanced Workflow - The "pH Swing" Diagram

This workflow is the most robust method for isolating the compound from complex reaction mixtures (e.g., Minisci or Suzuki) while removing neutral organic impurities and inorganic salts.

AcidBaseExtraction Crude Crude Reaction Mixture (Organic + Aqueous) Acidify Acidify to pH 2.0 (using 1M HCl) Crude->Acidify Wash Wash with EtOAc (x2) Acidify->Wash OrgWaste Organic Layer: Contains neutral impurities (Unreacted SM, Boronic acids) Wash->OrgWaste Discard AqLayer Aqueous Layer: Contains Protonated Product (Salt) + Inorganic Metals Wash->AqLayer Keep Basify Basify to pH 12-13 (using 6M NaOH) + Add NaCl AqLayer->Basify Extract Extract with DCM:IPA (9:1) (x3) Basify->Extract AqWaste Aqueous Waste: Salts, Metal residues Extract->AqWaste Discard FinalOrg Final Organic Layer: Contains Free Base Product Extract->FinalOrg Keep Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: The "pH Swing" extraction protocol specifically tuned for aminopyridazines.

References

  • Minisci Reaction on Pyridazines

    • Title: "Practical and Regioselective Synthesis of C4-Alkyl
    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • Context: Describes the regioselectivity challenges and purification of alkyl
    • URL:[Link]

  • Aminopyridazine Physical Properties

    • Title: "3-Aminopyridine | C5H6N2 | CID 10009 (Analogous Data)."[1][2]

    • Source: PubChem.[1][2][3][4]

    • Context: Provides pKa and solubility baselines for the aminopyridazine core.
    • URL:[Link]

  • Purification of Heterocyclic Amines

    • Title: "Isolation and Purification of Pyrazines/Pyridazines
    • Source:Oxford Academic / PubMed.[1]

    • Context: details liquid-liquid extraction techniques for polar nitrogen heterocycles.
    • URL:[Link]

  • Metal Scavenging Protocols

    • Title: "Removal of Palladium Impurities
    • Source:Organic Process Research & Development.
    • Context: Industry standard methods for cleaning up Suzuki coupling products.[1]

    • URL:[Link]

Sources

Optimization

Resolving regioisomer formation in pyridazine substitution reactions

Technical Support Center: Pyridazine Regiochemistry & Functionalization Current Status: Operational 🟢 Ticket Queue: High Priority (Regioisomer Resolution) Operator: Senior Application Scientist Welcome to the Pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Regiochemistry & Functionalization Current Status: Operational 🟢 Ticket Queue: High Priority (Regioisomer Resolution) Operator: Senior Application Scientist

Welcome to the Pyridazine Chemistry Support Hub

Subject: Troubleshooting Regioisomer Formation in Pyridazine Substitution Reactions Case ID: PYR-REGIO-2024 User Level: Expert / Drug Discovery

Executive Summary: Pyridazine (1,2-diazine) presents a unique "symmetry trap" for medicinal chemists. Unlike pyridine, where the nitrogen dipole clearly differentiates C2, C3, and C4, pyridazine’s adjacent nitrogens create complex electronic nodes. The most common user issue is the formation of inseparable regioisomeric mixtures during Nucleophilic Aromatic Substitution (


), Radical Alkylation (Minisci), and Directed Ortho Metalation (DoM).

This guide provides "self-validating" protocols—workflows designed to chemically force a single regioisomer outcome—thereby eliminating the need for tedious chromatographic separations.

Module 1: Nucleophilic Aromatic Substitution ( )

Ticket: "I'm getting a mixture of C4 and C5 isomers when substituting 3,4,5-trichloropyridazine."

The Diagnostic

In polyhalogenated pyridazines, the "flanking effect" dictates reactivity.[1]

  • 3,4,5-Trichloropyridazine: This substrate is not symmetric.[2]

    • C3:

      
      -position (Ortho to N1).
      
    • C4:

      
      -position (Meta to N1/N2), but flanked by two chlorines (at C3 and C5).
      
    • C5:

      
      -position, flanked by one chlorine (C4) and one hydrogen (C6).
      
  • The Rule: Nucleophilic attack preferentially occurs at C4 .

    • Why? The C4 position is the most electron-deficient due to the combined inductive withdrawal of the adjacent chlorines at C3 and C5, plus the resonance stabilization of the Meisenheimer complex by the diaza-system.

Troubleshooting Workflow

Decision Tree: Selecting the Right Conditions

SNAr_Strategy Start Substrate: 3,4,5-Trichloropyridazine Nu_Type Nucleophile Type? Start->Nu_Type Hard Hard Nu (Alkoxides/Amines) Nu_Type->Hard RO-, RNH2 Soft Soft Nu (Thiolates) Nu_Type->Soft RS- Result_C4 Major Product: C4-Substitution (4-Nu-3,5-dichloropyridazine) Hard->Result_C4 Kinetic Control (0°C) Result_Mix Risk: C4/C5 Mixture Requires Temp Control Soft->Result_Mix Thermodynamic Control

Caption: Figure 1. Regioselectivity logic for


 on 3,4,5-trichloropyridazine. Hard nucleophiles favor C4 due to maximum charge density.
Validated Protocol: C4-Selective Amination

Objective: Synthesis of 4-amino-3,5-dichloropyridazine derivatives.

  • Setup: Dissolve 3,4,5-trichloropyridazine (1.0 equiv) in anhydrous THF (0.2 M).

  • Temp Control: Cool to 0 °C . Critical: Higher temperatures promote C5 attack.

  • Addition: Add the amine (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).

  • Monitor: Stir at 0 °C for 2 hours. TLC should show a single spot (C4 isomer).

  • Validation:

    
    H NMR will show a singlet for the C6-H proton. If C5 substitution occurred, the remaining proton would be at C4, which typically appears upfield relative to C6-H due to shielding by the amine.
    

Module 2: Radical Functionalization (Minisci Reaction)

Ticket: "My Minisci reaction on pyridazine yields a mess of C3, C4, and C5 alkylated products."

The Diagnostic

Radical alkylation is electrophilic. It seeks the most electron-deficient position on the protonated heterocycle.

  • Unsubstituted Pyridazine: The radical attacks C3/C6 (

    
    -positions) because the resulting radical cation is best stabilized by the adjacent nitrogen.
    
  • The Fix: To target C4 , you must block the

    
    -positions.
    
Protocol: C4-Selective Alkylation via "Block-and-Release"

Instead of struggling with unsubstituted pyridazine, use 3,6-dichloropyridazine as your scaffold. The chlorines block the


-sites, forcing the radical to C4.

Experimental Workflow:

  • Reagents:

    • Substrate: 3,6-Dichloropyridazine (1.0 equiv).

    • Alkyl Source: Carboxylic Acid (2.0 equiv).[3]

    • Catalyst: AgNO

      
       (0.2 equiv).
      
    • Oxidant: (NH

      
      )
      
      
      
      S
      
      
      O
      
      
      (2.0 equiv).
    • Solvent: DCM/Water (1:1 biphasic system) + TFA (1.0 equiv) to protonate the ring.

  • Execution: Heat to 40 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Outcome: Exclusive formation of 4-alkyl-3,6-dichloropyridazine.

  • Post-Processing (Optional): If the chlorines are not desired, perform hydrogenolysis (H

    
    , Pd/C) to yield the 4-alkylpyridazine.
    

Module 3: Directed Ortho Metalation (DoM)

Ticket: "Lithiation of chloropyridazine causes dimerization or decomposition."

The Diagnostic

Pyridazines are electron-deficient and prone to nucleophilic attack by the lithiating base (e.g.,


-BuLi), leading to dimerization rather than deprotonation.
  • Solution: Use non-nucleophilic, sterically hindered bases.[4] The gold standard is the Knochel Base (TMPMgCl·LiCl) or TMP

    
    Zn.[5]
    
Mechanism & Workflow

DoM_Mechanism Substrate 3,6-Dichloropyridazine Intermediate C4-Magnesiated Species (Stable at -78°C) Substrate->Intermediate Metalation (-78°C, THF) Base Reagent: TMPMgCl·LiCl (Knochel Base) Base->Intermediate Steric Protection Product 4-Substituted-3,6-dichloropyridazine Intermediate->Product Trapping Electrophile Add Electrophile (E+) (Aldehydes, I2, Allyl bromides)

Caption: Figure 2. Magnesiation workflow using TMP-bases to prevent dimerization.

Validated Protocol: C4-Magnesiation
  • Drying: Flame-dry a flask under Argon.

  • Substrate: Add 3,6-dichloropyridazine in dry THF.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise at -78 °C .

    • Note: Do not use

      
      -BuLi or LDA; they will attack the ring.
      
  • Reaction Time: Stir for 30 minutes. The solution usually turns deep red/brown (characteristic of the metallated species).

  • Quench: Add the electrophile (e.g., Iodine, Benzaldehyde) at -78 °C, then slowly warm to room temperature.

  • Yield: Typically >80% regioselectivity for the C4 position.

Quick Troubleshooting Table

IssueProbable CauseCorrective Action

yields C4/C5 mix
Temperature too highCool reaction to 0 °C or -20 °C.
Low yield in Minisci Poor phase transferIncrease stirring speed; use TFA to ensure pyridazine protonation.
Black tar in Lithiation Nucleophilic attack by baseSwitch from LDA/BuLi to TMPMgCl·LiCl or TMP

Zn.
Hydrolysis products Wet solventUse molecular sieves; ensure reagents are anhydrous (esp. for chloropyridazines).

References

  • Knochel, P., et al. (2009). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[5]·2MgCl2[5]·2LiCl.[5] Chemical Communications. Link

  • Maes, B. U. W., et al. (2002). Regioselective substitution of 3,4,5-trichloropyridazine: A route to 4-substituted 3,5-dichloropyridazines. Tetrahedron. Link

  • Baran, P. S., et al. (2021).[3] Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Context for Minisci Selectivity). J. Am. Chem. Soc. Link

  • Mongin, F., et al. (2008). Deprotonative functionalization of diazines and benzo derivatives. Chemical Reviews. Link

  • Deng, X., et al. (2008).[6] Regioselective Synthesis of substituted pyrazoles and pyridazines. J. Org.[6] Chem. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Cyclobutyl-3-pyridazinamine

Topic: 1H NMR Spectrum Analysis of 6-Cyclobutyl-3-pyridazinamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] A Comparative Guide for Structural Verification...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Cyclobutyl-3-pyridazinamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Comparative Guide for Structural Verification & Impurity Profiling

Executive Summary

6-Cyclobutyl-3-pyridazinamine (CAS: 1147605-28-2) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural integrity is often compromised by the presence of homologous impurities (e.g., cyclopropyl or isopropyl analogs) or synthetic byproducts (e.g., homocoupled boronic acids).[1]

This guide provides a rigorous technical comparison of the 1H NMR spectral characteristics of 6-Cyclobutyl-3-pyridazinamine against its closest structural analog, 6-Cyclopropyl-3-pyridazinamine. By focusing on the distinct magnetic environments of the cycloalkyl rings, this document establishes a self-validating protocol for unambiguous structural assignment.

Comparative Analysis: Cyclobutyl vs. Cyclopropyl Homologs

The primary challenge in characterizing this compound is distinguishing the 6-cyclobutyl group from other aliphatic rings introduced during Suzuki-Miyaura coupling. The magnetic anisotropy and conformational dynamics of the cyclobutyl ring create a unique spectral fingerprint distinct from the high-field signals of a cyclopropyl group.

Chemical Shift Comparison Table (Solvent: DMSO-d₆)

Note: Values are grounded in empirical data for 3,6-disubstituted pyridazines and cycloalkyl-aromatic systems.

Proton Assignment6-Cyclobutyl-3-pyridazinamine (Target)6-Cyclopropyl-3-pyridazinamine (Analog)Δ (ppm)Structural Insight
NH₂ (Amine) 6.20 – 6.50 ppm (s, broad)6.10 – 6.40 ppm (s, broad)~0.1Exchangeable; sensitive to concentration/water.[1]
H-4 (Pyridazine) 6.75 – 6.85 ppm (d, J≈9.2 Hz)6.70 – 6.80 ppm (d, J≈9.2 Hz)~0.05Ortho to amine; electron-rich.[1]
H-5 (Pyridazine) 7.15 – 7.25 ppm (d, J≈9.2 Hz)7.05 – 7.15 ppm (d, J≈9.2 Hz)~0.1Ortho to alkyl; sensitive to ring current.[1]
CH (Methine) 3.50 – 3.70 ppm (quintet-like)1.90 – 2.05 ppm (m)>1.5 CRITICAL DIFFERENTIATOR. Cyclobutyl methine is significantly deshielded.[1]
CH₂ (Ring) 1.80 – 2.40 ppm (complex m)0.80 – 1.00 ppm (m, 4H)>1.0Cyclopropyl protons appear in the distinctive high-field "upfield" region.[1]
Mechanistic Explanation of Differences
  • Deshielding of the Cyclobutyl Methine: The methine proton (CH) at the point of attachment in the cyclobutyl system typically resonates near 3.6 ppm when attached to an electron-deficient pyridazine ring. In contrast, the cyclopropyl methine is shielded by the ring's unique magnetic anisotropy, appearing upfield near 1.9 - 2.0 ppm .[1]

  • Ring Puckering vs. Rigidity: The cyclobutane ring exists in a puckered conformation, leading to complex splitting patterns for the methylene protons (H-2', H-3', H-4') in the 1.8–2.4 ppm range.[1] The cyclopropyl ring is rigid, producing tighter, more defined multiplets (often appearing as two distorted doublets) in the 0.8–1.0 ppm range.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and spectral resolution of the exchangeable amine protons, the following protocol is mandatory.

Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) .

    • Reasoning: CDCl₃ often causes the -NH₂ signal to broaden into the baseline due to rapid exchange, making integration impossible. DMSO-d₆ forms hydrogen bonds with the amine, sharpening the signal for quantitative integration (2H).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Reasoning: Higher concentrations can induce stacking effects, shifting aromatic peaks.[1]

  • Water Suppression: If the water peak at 3.33 ppm overlaps with the Cyclobutyl Methine (~3.5-3.7 ppm), use a presaturation pulse sequence.

Instrumental Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Causality: Essential for accurate integration of the aromatic protons vs. the aliphatic ring protons to confirm the 1:1 stoichiometry.

  • Scans (NS): Minimum 16 (for 10 mg) or 64 (for <2 mg).[1]

  • Temperature: 298 K (25°C).

Structural Visualization & Logic Flow

The following diagrams illustrate the proton assignments and the logical workflow for verifying the compound's identity.

G cluster_aromatic Aromatic Region (6.5 - 7.5 ppm) cluster_aliphatic Aliphatic Region (1.8 - 3.7 ppm) Compound 6-Cyclobutyl-3-pyridazinamine H4 H-4 (Ortho to NH2) ~6.8 ppm (d) Compound->H4 H5 H-5 (Ortho to Ring) ~7.2 ppm (d) Compound->H5 Methine Methine (CH) ~3.6 ppm (quint) Compound->Methine Methylene Methylenes (CH2) 1.8 - 2.4 ppm (m) Compound->Methylene Differentiation from Cyclopropyl\n(Cyclopropyl CH ~1.9 ppm) Differentiation from Cyclopropyl (Cyclopropyl CH ~1.9 ppm) Methine->Differentiation from Cyclopropyl\n(Cyclopropyl CH ~1.9 ppm) Key Check

Caption: Figure 1. Proton assignment map highlighting the critical Methine signal used to distinguish the cyclobutyl scaffold from cyclopropyl analogs.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH2 Check 6.2-6.5 ppm Broad Singlet (2H)? Start->CheckNH2 CheckAromatic Check 6.7-7.3 ppm AB System (J~9Hz)? CheckNH2->CheckAromatic CheckMethine Identify Alkyl Connection Region 3.5 - 3.7 ppm CheckAromatic->CheckMethine Decision Is Quintet present at ~3.6 ppm? CheckMethine->Decision Cyclobutyl CONFIRMED: 6-Cyclobutyl-3-pyridazinamine Decision->Cyclobutyl Yes Cyclopropyl MISMATCH: Likely 6-Cyclopropyl analog (Signal at ~1.9 ppm) Decision->Cyclopropyl No (Signal Upfield) Isopropyl MISMATCH: Likely Isopropyl analog (Septet at ~3.0 ppm) Decision->Isopropyl No (Signal ~3.0)

Caption: Figure 2. Logical decision tree for structural verification based on the chemical shift of the alpha-methine proton.

Impurity Profiling: What to Watch For

During the Suzuki coupling of 3-amino-6-chloropyridazine with cyclobutylboronic acid , several specific impurities may arise. Use this table to identify them in the spectrum.

ImpurityOriginCharacteristic NMR Signals (DMSO-d₆)
3-Amino-6-chloropyridazine Unreacted Starting MaterialDoublets at 6.95 and 7.50 ppm (shifted downfield due to Cl).[1]
Cyclobutanol Oxidation of Boronic AcidMultiplet at 4.10 ppm (CH-OH).
Boronic Acid Dimer HomocouplingComplex aliphatics; absence of aromatic AB system.
Triethylamine/DIPEA Residual BaseQuartet at 3.0 ppm / Doublet at 1.2 ppm .

References

  • General Pyridazine Synthesis & NMR

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
    • Source: ResearchG
    • URL:[Link]

  • Cyclopropyl vs.

    • Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
    • Source: PubMed (J Org Chem).[2]

    • URL:[Link]

  • Analog Data (6-Cyclopropylpyridazin-3-amine)

    • Title: 6-Cyclopropylpyridazin-3-amine Properties.[3][4][5]

    • Source: EPA CompTox Chemicals Dashboard.[3]

    • URL:[Link][1]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[6][7]

    • Source: Fisher Scientific.
    • URL:[Link][1]

Sources

Comparative

Technical Comparison Guide: LC-MS Fragmentation Dynamics of 6-cyclobutylpyridazin-3-amine

Executive Summary In the optimization of kinase inhibitors and GPCR ligands, the 6-cyclobutylpyridazin-3-amine moiety serves as a critical pharmacophore, offering a rigidified lipophilic alternative to isopropyl or cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the 6-cyclobutylpyridazin-3-amine moiety serves as a critical pharmacophore, offering a rigidified lipophilic alternative to isopropyl or cyclopropyl bioisosteres. However, its metabolic stability and structural integrity are frequently questioned during early-stage drug development.

This guide provides a definitive technical analysis of the LC-MS fragmentation patterns of 6-cyclobutylpyridazin-3-amine. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing it against key structural analogs (6-isopropyl and 6-cyclopropyl variants) to empower researchers with self-validating identification protocols.

Key Insight: The differentiation of the cyclobutyl moiety from isobaric or homologous alkyl groups relies heavily on detecting the specific retro-2+2 cycloaddition (loss of


) , a pathway distinct from the McLafferty rearrangements typical of acyclic alkyl chains.

Experimental Specifications & Methodology

To ensure reproducibility, the following experimental conditions are established as the "Gold Standard" for analyzing this compound.

Instrumentation Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap (Required for resolving isobaric losses of

    
     vs. 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile ring openings and high-energy heteroatom cleavages.

Molecular Properties
PropertyValueNotes
Formula

Exact Mass 149.0953 DaMonoisotopic
Parent Ion

150.1026 m/z Base peak in ESI+
Ring Strain ~26 kcal/molCyclobutyl ring drives specific fragmentation

Fragmentation Mechanism Analysis

The fragmentation of 6-cyclobutylpyridazin-3-amine is governed by the competition between the relief of ring strain in the cyclobutyl group and the stability of the aromatic pyridazine core.

Primary Pathway: Cyclobutyl Ring Opening (The Diagnostic Transition)

Unlike isopropyl groups which fragment via alkene elimination (


), the cyclobutyl group undergoes a characteristic ring opening followed by ethylene loss.
  • Initiation: Protonation occurs at

    
     of the pyridazine ring.
    
  • Mechanism: The strain in the cyclobutyl ring facilitates a homolytic or heterolytic cleavage. The most favorable pathway is the loss of an ethylene molecule (

    
    , 28.0313 Da) via a retro-2+2 mechanism.
    
  • Resulting Ion: A vinyl-pyridazin-3-amine cation at m/z 122.07 .

Secondary Pathway: Ammonia Loss

Common in primary amines, the loss of


 (17.0265 Da) generates a diazine cation.
  • Transition:

    
     m/z.
    
  • Significance: This confirms the integrity of the 3-amino substituent.

High-Energy Pathway: Diazo Cleavage

At higher collision energies (>40 eV), the pyridazine ring itself may fragment, losing molecular nitrogen (


, 28.0061 Da).
  • Critical Distinction: Low-resolution instruments cannot distinguish between

    
     loss (28.006 Da) and 
    
    
    
    loss (28.031 Da). High-Resolution MS (HRMS) is required to validate the cyclobutyl presence versus ring collapse.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the energy-dependent divergence.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 150.10 (Stable) RingOpen Transition State Cyclobutyl Ring Opening Parent->RingOpen Low CE (15-20 eV) Strain Relief Frag_Ammonia Fragment Ion [M - NH3]+ m/z 133.07 Parent->Frag_Ammonia Med CE (25-30 eV) -17.03 Da Frag_N2 Fragment Ion [M - N2]+ m/z 122.09 (Isobaric Interference) Parent->Frag_N2 High CE (>40 eV) -28.01 Da Frag_Ethylene Fragment Ion [M - C2H4]+ m/z 122.07 (Diagnostic) RingOpen->Frag_Ethylene -28.03 Da (Ethylene)

Figure 1: Competitive fragmentation pathways of 6-cyclobutylpyridazin-3-amine. Green node indicates the primary diagnostic ion for the cyclobutyl group.

Comparative Performance Analysis

This section compares the 6-cyclobutyl product against its two most common structural alternatives. This comparison validates why a researcher would choose specific MS transitions to confirm identity.

Table: Diagnostic Fragment Ions of Homologs
Feature6-Cyclobutyl (Target)6-Isopropyl (Alternative 1)6-Cyclopropyl (Alternative 2)
Parent Ion

150.10 138.10 136.08
Primary Loss

Da (

)

Da (

)

Da (

) or Ring Stable
Mechanism Retro-2+2 (Ring Open)McLafferty / InductiveRing Opening (High Energy)
Diagnostic Ion m/z 122.07 m/z 96.05 m/z 108.05
Stability Moderate (Strain)HighHigh (Conj. Stability)
Differentiating Logic
  • Vs. Isopropyl: The isopropyl group typically loses propene (

    
    , 42 Da). If you observe a loss of 28 Da from a 
    
    
    
    alkyl-pyridazine, it strongly suggests a cyclobutyl or ethyl group, not isopropyl.
  • Vs. Cyclopropyl: While cyclopropyl can also lose ethylene (

    
    ), the activation energy is significantly higher due to the formation of a less stable carbene or requiring complex rearrangement. Cyclobutyl fragmentation is kinetically faster at lower collision energies.
    

Step-by-Step Validation Protocol

To confirm the presence of the 6-cyclobutylpyridazin-3-amine moiety in a drug candidate or mixture, follow this self-validating workflow.

Phase 1: Pre-Acquisition Tuning
  • Tune on Parent: Infuse standard at 1 µg/mL. Maximize transmission for m/z 150.1.

  • Resolution Check: Ensure FWHM < 0.05 Da if using TOF to distinguish

    
     loss from 
    
    
    
    loss.
Phase 2: Data Acquisition (MS/MS)
  • Isolate: Set quadrupole isolation width to 1.0 Da (centered on 150.1).

  • Fragment: Apply Normalized Collision Energy (NCE) ramp: 20-50%.

  • Observe: Look for the emergence of m/z 122.07.

Phase 3: Confirmation Logic (Decision Tree)

DecisionTree Start Spectrum Analysis Parent m/z 150.10 Check28 Loss of 28 Da? (m/z 122 detected) Start->Check28 CheckRes High Res Check Delta Mass Check28->CheckRes Yes Result_Other UNLIKELY Check Isomers Check28->Result_Other No (e.g. -15, -42) Result_Cyclobutyl CONFIRMED Cyclobutyl Group CheckRes->Result_Cyclobutyl 28.031 Da (C2H4) Result_N2 FALSE POSITIVE N2 Loss (Diazo) CheckRes->Result_N2 28.006 Da (N2)

Figure 2: Logic flow for confirming cyclobutyl moiety using High-Resolution Mass Spectrometry.

References

  • Krajsovszky, G., et al. (2022). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry.

  • BenchChem Technical Support. (2025). "Mass Spectrometry Analysis of Cyclobutyl-derivatives and Ring Strain Effects." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 75377045, 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide."[1] PubChem.

  • Wolff, J.C., et al. (2015). "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics.

  • Creative Proteomics. (2024). "Metabolite Identification Services: Fragmentation of Heterocyclic Drugs." Creative Proteomics Application Notes.

Sources

Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) and Handling Guide for 6-Cyclobutyl-3-pyridazinamine

This document provides a detailed, experience-driven guide to the safe handling of 6-Cyclobutyl-3-pyridazinamine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laborato...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, experience-driven guide to the safe handling of 6-Cyclobutyl-3-pyridazinamine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. The following protocols are designed to establish a robust framework of safety, grounded in established principles of chemical hygiene and risk assessment. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will adopt a conservative approach, inferring potential hazards from structurally similar pyridazine and aminopyridine analogues.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

The core principle of laboratory safety is to treat all novel or uncharacterized compounds as potentially hazardous. For 6-Cyclobutyl-3-pyridazinamine, we must extrapolate from known data on related chemical classes. Pyridine and pyridazine derivatives frequently exhibit toxicological properties of concern.

Studies and safety data for analogous compounds such as 4-aminopyridine, 6-Chloropyridazine-3-carboxylic acid, and other aminopyridazines consistently highlight the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: These compounds can cause significant skin irritation and serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[1][4]

Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity to mitigate these anticipated risks. All handling procedures should be based on the assumption that 6-Cyclobutyl-3-pyridazinamine possesses a similar hazard profile.

Core Protective Measures: Your Primary Defense

The foundation of safe handling is a combination of engineering controls (like chemical fume hoods) and an appropriate selection of Personal Protective Equipment.

Hand Protection: The First Barrier

Direct skin contact is a primary route of exposure for amine-containing heterocyclic compounds. The choice of glove material is critical and must be based on chemical compatibility and the nature of the task.

  • For Splash Protection/Incidental Contact: A single pair of standard nitrile gloves (minimum thickness of 5-mil or 0.13 mm) is acceptable for tasks with a low risk of direct contact, such as handling sealed containers. However, these should be changed immediately upon any known contamination.

  • For Extended Handling/Direct Contact: For operations like weighing the solid compound or preparing solutions where prolonged contact is possible, double-gloving is mandatory. The inner glove should be a standard nitrile glove, while the outer glove should be made of a more robust material like butyl rubber or Viton™, which offer superior resistance to a broader range of organic compounds. Always consult the glove manufacturer's chemical resistance charts as a final authority.

Eye and Face Protection: Shielding Against the Unseen

The potential for serious eye irritation necessitates stringent eye protection.

  • Standard Operations: At a minimum, all personnel in the laboratory must wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] These provide a seal around the eyes, offering protection from splashes and airborne particulates that standard safety glasses do not.

  • High-Risk Procedures: When handling larger quantities (>1 gram) of the solid, working with solutions under pressure, or any task with a heightened risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.

Body Protection: Preventing Dermal Absorption

A standard, flame-resistant laboratory coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.

  • Enhanced Protection: When weighing significant quantities of the solid outside of a glove box or during large-scale solution transfers, a chemical-resistant apron should be worn over the lab coat.[6] For extensive handling, chemical-resistant coveralls may be appropriate.[7] All protective clothing should be laundered separately from personal items.

Respiratory Protection: The Last Line of Defense

The primary method for controlling inhalation exposure is to use engineering controls.

  • Primary Engineering Control: All manipulations of solid 6-Cyclobutyl-3-pyridazinamine or its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation of dusts or vapors.[5]

  • When Respirators are Required: In the rare event that engineering controls are not feasible or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with combination organic vapor/P100 (high-efficiency particulate) cartridges is the appropriate choice. All users of respirators must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

Operational and Disposal Plans

PPE Selection Workflow

The following decision tree provides a logical pathway for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow start Start: Plan to Handle 6-Cyclobutyl-3-pyridazinamine form What is the physical form? start->form solid Solid form->solid Solid solution Solution form->solution Solution scale_solid Scale of Work? solid->scale_solid scale_solution Risk of Splash/Aerosol? solution->scale_solution small_solid < 100 mg (e.g., weighing for assay) scale_solid->small_solid Small Scale large_solid > 100 mg (e.g., bulk weighing) scale_solid->large_solid Large Scale ppe_small_solid PPE: - Lab Coat - Goggles - Double Nitrile Gloves - Work in Fume Hood small_solid->ppe_small_solid ppe_large_solid PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (Nitrile/Butyl) - Work in Fume Hood - Consider Respirator if dust is likely large_solid->ppe_large_solid low_risk_solution Low Risk (e.g., small volume transfer) scale_solution->low_risk_solution Low high_risk_solution High Risk (e.g., large volume, heating) scale_solution->high_risk_solution High ppe_low_risk_solution PPE: - Lab Coat - Goggles - Nitrile Gloves - Work in Fume Hood low_risk_solution->ppe_low_risk_solution ppe_high_risk_solution PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (Nitrile/Butyl) - Work in Fume Hood high_risk_solution->ppe_high_risk_solution

Caption: PPE Selection Workflow based on task-specific risks.

Donning and Doffing Sequence

Correctly putting on and removing PPE is as crucial as selecting it. The goal is to prevent cross-contamination.

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) - At Lab Exit don1 1. Lab Coat / Coveralls don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (e.g., Butyl) don3->don4 doff1 1. Remove Outer Gloves (Peel away from body) doff2 2. Remove Lab Coat / Apron (Turn inside out) doff1->doff2 doff3 3. Remove Goggles / Face Shield doff2->doff3 doff4 4. Remove Inner Gloves (Last item) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Standard sequence for donning and doffing PPE.

Spill and Disposal Management
  • Minor Spills: For small spills (<50 mg or <10 mL), ensure proper PPE is worn, absorb liquids with an inert material (e.g., vermiculite), and gently sweep solids to avoid raising dust.[5] Clean the area with an appropriate solvent. All cleanup materials are considered hazardous waste.

  • Major Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Only personnel trained in hazardous spill response should manage major spills.

  • PPE Disposal: Dispose of all contaminated gloves, disposable aprons, and other items in a designated hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: Unused material and waste solutions must be collected in a clearly labeled, sealed hazardous waste container for disposal by the EHS office.

Summary of PPE Recommendations

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Transporting Sealed Container Single Nitrile GlovesSafety GogglesLab CoatNot Required
Weighing Solid (<100 mg) Double Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Weighing Solid (>100 mg) Double Gloves (Nitrile/Butyl)Goggles & Face ShieldLab Coat & ApronWork in Fume Hood
Preparing Dilute Solutions Nitrile GlovesSafety GogglesLab CoatWork in Fume Hood
Transferring Concentrated Solutions Double Gloves (Nitrile/Butyl)Goggles & Face ShieldLab Coat & ApronWork in Fume Hood
Small Spill Cleanup Double Gloves (Nitrile/Butyl)Goggles & Face ShieldLab Coat & ApronRecommended (APR)

Conclusion

Working with novel chemical entities like 6-Cyclobutyl-3-pyridazinamine demands a proactive and cautious safety culture. The protocols outlined in this guide are based on a conservative risk assessment derived from analogous structures. Always prioritize engineering controls, select your PPE thoughtfully based on the specific task, and never hesitate to consult with your institution's safety professionals. Your diligence is the most critical component of a safe and successful research endeavor.

References

  • 4-aminopyridine - Sdfine. (n.d.).
  • PubChem. (n.d.). 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide. Retrieved from [Link]

  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018, November 30). University of Kentucky. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]

  • SAFETY DATA SHEET - BRUTAB 6S. (2014, July 8). AARC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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